molecular formula C12H20N2O B5860386 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}phenol

2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}phenol

Cat. No.: B5860386
M. Wt: 208.30 g/mol
InChI Key: LECTXAKOBDFCBA-UHFFFAOYSA-N
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Description

2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}phenol is a useful research compound. Its molecular formula is C12H20N2O and its molecular weight is 208.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 208.157563266 g/mol and the complexity rating of the compound is 173. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallization Behavior and Conglomerate Formation

Research by Biswas et al. (2012) explored the crystallization behavior of a compound derived from 2-{[2-(dimethylamino)ethylamino]methyl}phenol. They found that the methyl group's presence at the benzylic position leads to distinct crystallization behavior, influencing both intramolecular steric effects and intermolecular contacts, which are vital for crystal-lattice energy stabilization (Biswas et al., 2012).

Synthesis of Mono- and Bis-tetrazolato Complexes

The work by Mukhopadhyay et al. (2009) involved synthesizing mono- and bis-tetrazolato complexes of various metals using 2-{[2-(dimethylamino)ethylamino]methyl}phenol. Their research provides insights into the structural characteristics and formation processes of these complexes, contributing to the broader understanding of coordination chemistry (Mukhopadhyay et al., 2009).

Formation of Dinuclear Zinc Complexes

A study by Abe et al. (2001) explored the formation of dinuclear zinc complexes using derivatives of 2-{[2-(dimethylamino)ethylamino]methyl}phenol. This research adds valuable information to the field of inorganic chemistry, particularly regarding the synthesis and properties of zinc complexes (Abe et al., 2001).

Mixed-Valence Oxovanadium(IV/V) Dinuclear Entities

Mondal et al. (2005) synthesized dinuclear oxophenoxovanadates incorporating derivatives of 2-{[2-(dimethylamino)ethylamino]methyl}phenol. This research contributes to the understanding of mixed-valence complexes, providing insights into their structural and spectroscopic properties (Mondal et al., 2005).

Photocatalytic Degradation Studies

Chen and Lu (2007) conducted studies on the photocatalytic degradation of dyes, uncovering intermediates and degradation pathways involving derivatives of 2-{[2-(dimethylamino)ethylamino]methyl}phenol. This research is significant in the field of environmental science and technology, especially in understanding photocatalytic processes (Chen & Lu, 2007).

Properties

IUPAC Name

2-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-13(2)8-9-14(3)10-11-6-4-5-7-12(11)15/h4-7,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECTXAKOBDFCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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